InChI=1S/C8H7NO5/c1-14-8(11)6-3-2-5(9(12)13)4-7(6)10/h2-4,10H,1H3
.
Methyl 2-hydroxy-4-nitrobenzoate is an organic compound with the molecular formula . It is classified as a derivative of benzoic acid, characterized by the presence of a methyl ester group, a hydroxyl group, a nitro group, and a methyl group attached to the benzene ring. This compound is primarily used as an intermediate in organic synthesis and has various applications in scientific research and industrial settings .
The synthesis of methyl 2-hydroxy-4-nitrobenzoate can be achieved through several methods:
Methyl 2-hydroxy-4-nitrobenzoate features a complex molecular structure:
Methyl 2-hydroxy-4-nitrobenzoate can participate in various chemical reactions:
The mechanism of action for methyl 2-hydroxy-4-nitrobenzoate involves its interactions with specific molecular targets within biological systems:
Methyl 2-hydroxy-4-nitrobenzoate exhibits several notable physical and chemical properties:
Methyl 2-hydroxy-4-nitrobenzoate has several scientific applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2